Ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by cyclization and esterification reactions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium metabisulphite . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the benzimidazole core, which mimics naturally occurring nucleotides . The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives such as:
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: Known for its anticancer properties.
2-(2,2,2-trifluoroethyl) benzimidazole derivatives: These compounds are potent androgen receptor modulators.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C24H28N4O2/c1-5-9-19-21(23(29)30-6-2)22(16-12-14-17(15-13-16)27(3)4)28-20-11-8-7-10-18(20)25-24(28)26-19/h7-8,10-15,22H,5-6,9H2,1-4H3,(H,25,26) |
InChI Key |
CAMNTGABBZHGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)N(C)C)C(=O)OCC |
Origin of Product |
United States |
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